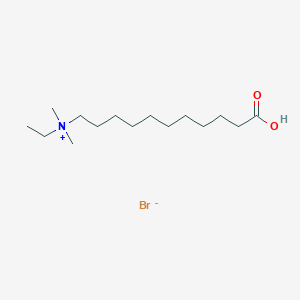
10-Carboxy-N-ethyl-N,N-dimethyldecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Carboxy-N-ethyl-N,N-dimethyldecan-1-aminium bromide is a quaternary ammonium compound known for its antimicrobial properties. It is often used in various applications, including dental materials, due to its ability to inhibit bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Carboxy-N-ethyl-N,N-dimethyldecan-1-aminium bromide typically involves the Menschutkin reaction, where a tertiary amine reacts with an alkyl halide. In this case, N,N-dimethyldecan-1-amine reacts with ethyl bromoacetate to form the desired quaternary ammonium compound. The reaction is usually carried out in an organic solvent such as chloroform, and the product is purified by vacuum filtration and washing with chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
10-Carboxy-N-ethyl-N,N-dimethyldecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include silver nitrate (AgNO3) for halide exchange.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products
Substitution: Produces different quaternary ammonium salts depending on the substituting anion.
Oxidation: Can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
10-Carboxy-N-ethyl-N,N-dimethyldecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in various organic reactions.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Incorporated into dental materials for its antimicrobial properties, helping to prevent tooth decay and infections.
Industry: Utilized in the formulation of disinfectants and sanitizers
Mechanism of Action
The antimicrobial action of 10-Carboxy-N-ethyl-N,N-dimethyldecan-1-aminium bromide is primarily due to its ability to disrupt bacterial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the bacterial cell membrane, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria .
Comparison with Similar Compounds
Similar Compounds
- Dodecyltrimethylammonium bromide
- Benzalkonium chloride
- Cetylpyridinium chloride
Comparison
Compared to similar compounds, 10-Carboxy-N-ethyl-N,N-dimethyldecan-1-aminium bromide has a unique structure that provides enhanced antimicrobial properties. Its carboxylic acid group allows for additional interactions with bacterial cell membranes, making it more effective in certain applications .
Properties
CAS No. |
157097-58-0 |
|---|---|
Molecular Formula |
C15H32BrNO2 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
10-carboxydecyl-ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C15H31NO2.BrH/c1-4-16(2,3)14-12-10-8-6-5-7-9-11-13-15(17)18;/h4-14H2,1-3H3;1H |
InChI Key |
RPXHOKXSOFPGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)CCCCCCCCCCC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















